molecular formula C9H8F2O B12442915 1-(2,6-Difluoro-4-methylphenyl)ethanone

1-(2,6-Difluoro-4-methylphenyl)ethanone

Cat. No.: B12442915
M. Wt: 170.16 g/mol
InChI Key: CYNAVXYWPIJTPQ-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Difluoro-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-difluoro-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,6-Difluoro-4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluoro-4-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)ethanone: Similar structure but lacks the methyl group at the 4 position.

    1-(2-Methylphenyl)ethanone: Contains a methyl group but lacks fluorine atoms.

    1-(4-Methylphenyl)ethanone: Contains a methyl group at the 4 position but lacks fluorine atoms.

Uniqueness

1-(2,6-Difluoro-4-methylphenyl)ethanone is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(2,6-difluoro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8F2O/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3

InChI Key

CYNAVXYWPIJTPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)C)F

Origin of Product

United States

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